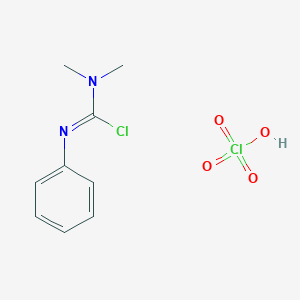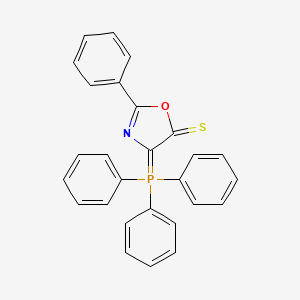
2,3-Dimethoxy-4a,5,6,7,8,8a-hexahydro-5,8-methano-1,4-benzodithiine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethoxy-4a,5,6,7,8,8a-hexahydro-5,8-methano-1,4-benzodithiine is a complex organic compound with a unique structure It is characterized by the presence of two methoxy groups and a hexahydro-5,8-methano-1,4-benzodithiine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-4a,5,6,7,8,8a-hexahydro-5,8-methano-1,4-benzodithiine typically involves multiple steps. One common method includes the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a dienophile. This reaction is often catalyzed by Lewis acids such as aluminum chloride. The resulting intermediate undergoes further cyclization and functionalization to introduce the methoxy groups and complete the hexahydro-5,8-methano-1,4-benzodithiine structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications .
化学反応の分析
Types of Reactions
2,3-Dimethoxy-4a,5,6,7,8,8a-hexahydro-5,8-methano-1,4-benzodithiine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .
科学的研究の応用
2,3-Dimethoxy-4a,5,6,7,8,8a-hexahydro-5,8-methano-1,4-benzodithiine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It may be explored for its potential therapeutic properties, including its use as a drug candidate or as a lead compound for drug development.
作用機序
The mechanism of action of 2,3-Dimethoxy-4a,5,6,7,8,8a-hexahydro-5,8-methano-1,4-benzodithiine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Tetramethyl acetyloctahydronaphthalenes: These compounds have a similar core structure but differ in the presence of additional methyl groups and functional groups.
2-Naphthalenemethanol: This compound shares a similar naphthalene core but differs in the presence of hydroxyl and methyl groups.
Atractylone: This compound has a similar bicyclic structure but differs in the presence of a methylene group and other functional groups.
Uniqueness
2,3-Dimethoxy-4a,5,6,7,8,8a-hexahydro-5,8-methano-1,4-benzodithiine is unique due to its specific arrangement of methoxy groups and the hexahydro-5,8-methano-1,4-benzodithiine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
特性
CAS番号 |
68438-08-4 |
|---|---|
分子式 |
C11H16O2S2 |
分子量 |
244.4 g/mol |
IUPAC名 |
4,5-dimethoxy-3,6-dithiatricyclo[6.2.1.02,7]undec-4-ene |
InChI |
InChI=1S/C11H16O2S2/c1-12-10-11(13-2)15-9-7-4-3-6(5-7)8(9)14-10/h6-9H,3-5H2,1-2H3 |
InChIキー |
MXAHOWFJZBNMOE-UHFFFAOYSA-N |
正規SMILES |
COC1=C(SC2C3CCC(C3)C2S1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-[(4-chlorophenyl)(methyl)amino]benzoate](/img/structure/B14459502.png)
![5-[(Benzylamino)(hydroxy)methylidene]-1,5-dihydro-4H-imidazol-4-one](/img/structure/B14459508.png)
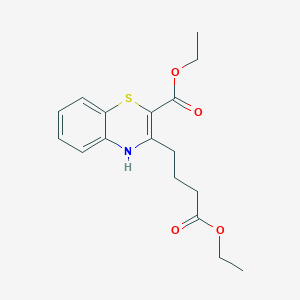
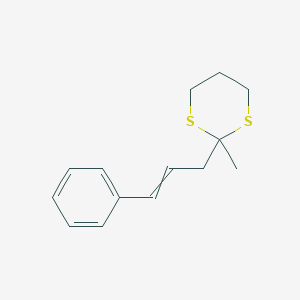
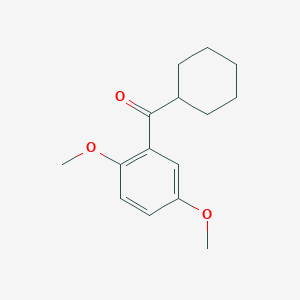


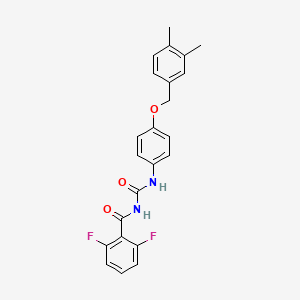

![Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]-3-methylbutanoate](/img/structure/B14459573.png)
![3-[5-(Hydroxymethyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]quinoxalin-2(3H)-one](/img/structure/B14459591.png)
